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molecular formula C9H3ClO4 B047797 Trimellitic anhydride chloride CAS No. 1204-28-0

Trimellitic anhydride chloride

Cat. No. B047797
M. Wt: 210.57 g/mol
InChI Key: NJMOHBDCGXJLNJ-UHFFFAOYSA-N
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Patent
US08980969B2

Procedure details

Trimellitic acid anhydride chloride (32.40 g, 0.154 mol) was dissolved 100 mL acetone in a 3-neck flask under nitrogen. The flask was cooled in an ice bath. The solution was stirred continuously while a solution of AFM-1 (35.25 g, 0.0773 mol), and pyridine (12.32 g, 0.154 mol) in 50 ml of acetone was added slowly to the cold solution using a dropping funnel. After addition was completed, the flask contents were continuously stirred at room temperature for 4 hours. Water (2.77 g, 0.154 mol) was added and stirring at room temperature was continued overnight. Then the solid formed was removed by vacuum filtration and washed with acetone. The filtrate was concentrated and dried to a white solid with 73% yield. The structure confirmed by NMR.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.77 g
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7](Cl)=[O:8])=[CH:5][C:4]2[C:10]([O:12][C:13](=[O:14])[C:3]=2[CH:2]=1)=[O:11].N1C=CC=CC=1.[OH2:21].CC(C)=[O:24]>>[C:13]([OH:12])(=[O:14])[C:3]1[C:4](=[CH:5][C:6](=[CH:1][CH:2]=1)[C:7]([OH:24])=[O:8])[C:10]([OH:11])=[O:21]

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
12.32 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
2.77 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the flask contents were continuously stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added slowly to the cold solution
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirring at room temperature
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then the solid formed
CUSTOM
Type
CUSTOM
Details
was removed by vacuum filtration
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried to a white solid with 73% yield

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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